![molecular formula C8H14N4O B6975216 5-[2-(oxan-2-yl)ethyl]-2H-tetrazole](/img/structure/B6975216.png)
5-[2-(oxan-2-yl)ethyl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(oxan-2-yl)ethyl]-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with an oxane (tetrahydropyran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(oxan-2-yl)ethyl]-2H-tetrazole typically involves the reaction of oxane derivatives with azide compounds under specific conditions. One common method includes the use of triethyl orthoformate and sodium azide, which react with the oxane derivative to form the tetrazole ring . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
5-[2-(oxan-2-yl)ethyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) and various alkyl halides.
Major Products Formed
Oxidation: Nitro-tetrazole derivatives.
Reduction: Amine-tetrazole derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[2-(oxan-2-yl)ethyl]-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[2-(oxan-2-yl)ethyl]-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and facilitating interactions with biological receptors . This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[2-(oxan-2-yl)ethyl]-2H-tetrazole is unique due to its combination of a tetrazole ring and an oxane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other tetrazole derivatives, it offers enhanced stability and solubility, which are advantageous in both medicinal and industrial contexts.
Properties
IUPAC Name |
5-[2-(oxan-2-yl)ethyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-6-13-7(3-1)4-5-8-9-11-12-10-8/h7H,1-6H2,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWCHSOHNCPCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Cyclohexyl-3-[(2-methoxy-4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6975133.png)
![3-cyano-N-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6975142.png)
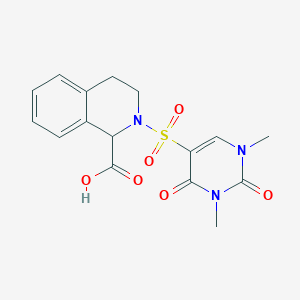
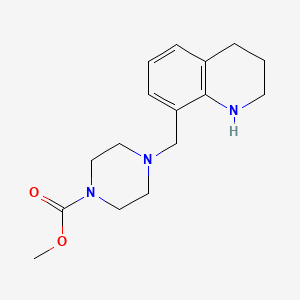
![8-methyl-N-pyrazin-2-yl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B6975167.png)
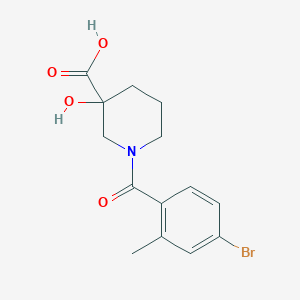
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B6975175.png)
![1-ethoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B6975179.png)
![5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)pyridine-2-carboxylic acid](/img/structure/B6975181.png)
![1-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-2,3-dihydro-1H-inden-4-ol](/img/structure/B6975192.png)
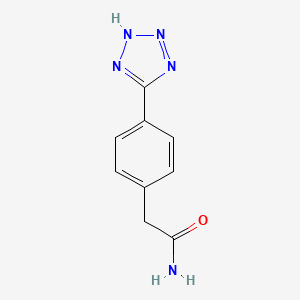
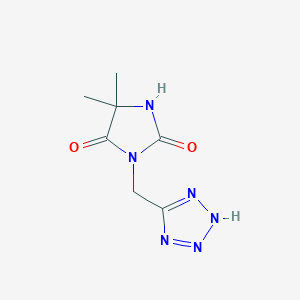
![5-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-2H-tetrazole](/img/structure/B6975211.png)
![1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole](/img/structure/B6975214.png)
